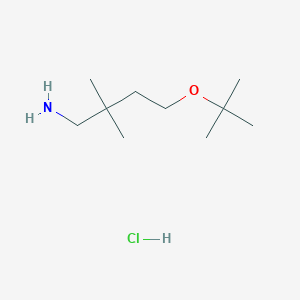![molecular formula C8H13F2N3 B1492331 {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097978-14-6](/img/structure/B1492331.png)
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Übersicht
Beschreibung
The compound “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is a chemical compound with a pyrazole ring. The pyrazole ring has a difluoromethyl group and a methyl group attached to it . This motif is important to the agrochemical industry .
Synthesis Analysis
The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Wissenschaftliche Forschungsanwendungen
Late-Stage Difluoromethylation
Late-stage difluoromethylation: is a process that allows for the introduction of difluoromethyl groups into complex molecules at a late stage in their synthesis. This technique is particularly valuable in medicinal chemistry, where it can significantly alter the biological activity of a compound . The compound can be used as a reagent or intermediate in such late-stage modifications, providing access to novel molecules with potential pharmaceutical applications.
Antifungal Agents
The difluoromethyl group is a common feature in many antifungal agents . Compounds containing this group have been shown to exhibit potent activity against a variety of phytopathogenic fungi . This makes “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” a candidate for the development of new fungicides, which could be used to protect crops and manage fungal diseases in agriculture.
Drug Design and Development
In drug design and development , the introduction of a difluoromethyl group can improve the metabolic stability and pharmacokinetic properties of a drug. The compound could serve as a building block for the synthesis of new drug candidates, where the difluoromethyl group might confer improved efficacy or reduced toxicity .
Radiolabeling for Imaging
The difluoromethyl group can be used in the radiolabeling of biomolecules, which is a crucial step in the development of imaging agents for positron emission tomography (PET). The compound could be utilized to introduce difluoromethyl groups into peptides, proteins, or other large biomolecules, enabling their use in medical imaging to diagnose and monitor diseases .
Synthesis of Agrochemicals
The structural motif present in “{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is also found in a number of agrochemicals , particularly fungicides. The compound could be used to synthesize novel agrochemicals that offer enhanced protection against pests and diseases, contributing to increased agricultural productivity .
Wirkmechanismus
Target of Action
The primary target of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine interacts with its target, SDH, by forming hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on SDH . This interaction inhibits the normal function of SDH, disrupting the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of SDH by {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream processes that rely on ATP for energy .
Pharmacokinetics
The compound’s interaction with sdh suggests that it may be absorbed and distributed to cells with high metabolic activity, where sdh is abundant . The impact of these ADME properties on the compound’s bioavailability remains to be determined.
Result of Action
The result of the action of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is the inhibition of SDH, leading to a disruption of the citric acid cycle and the electron transport chain . This disruption decreases ATP production, which can affect various cellular processes that rely on ATP for energy .
Action Environment
The action, efficacy, and stability of {3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability . .
Eigenschaften
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3/c1-11-4-2-3-7-5-12-13(6-7)8(9)10/h5-6,8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACVCPPKAPBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



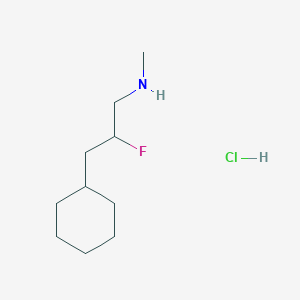
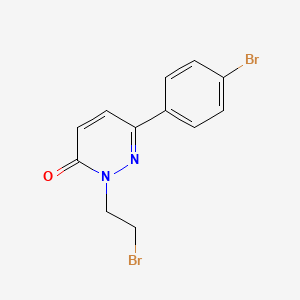


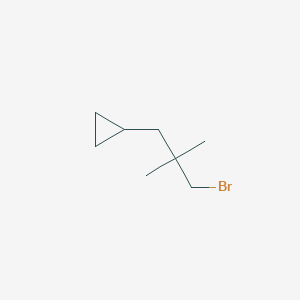
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
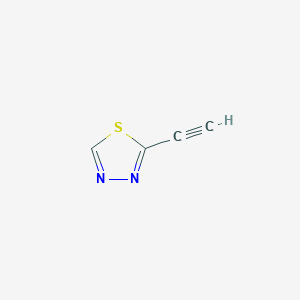
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)

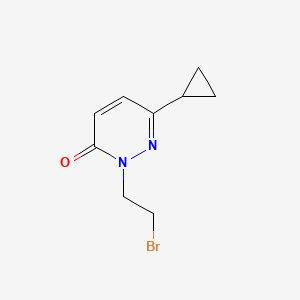

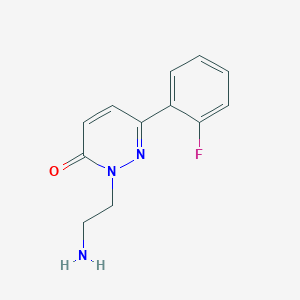
amine hydrochloride](/img/structure/B1492269.png)
